(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid
Brand Name: Vulcanchem
CAS No.: 2042360-84-7
VCID: VC6019541
InChI: InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)O)O
Molecular Formula: C8H14O5
Molecular Weight: 190.195

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid

CAS No.: 2042360-84-7

Cat. No.: VC6019541

Molecular Formula: C8H14O5

Molecular Weight: 190.195

* For research use only. Not for human or veterinary use.

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid - 2042360-84-7

Specification

CAS No. 2042360-84-7
Molecular Formula C8H14O5
Molecular Weight 190.195
IUPAC Name (2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1
Standard InChI Key ZNNDGDKLQUKDGI-YFKPBYRVSA-N
SMILES CC(C)(C)OC(=O)CC(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid belongs to the class of substituted butanoic acids, featuring a tert-butoxy group at the fourth carbon and a hydroxyl group at the second position. Its systematic IUPAC name, (2S)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the oxo group at the fourth position . The molecular formula is C₈H₁₄O₅, with a molar mass of 190.19 g/mol . The tert-butoxy moiety enhances steric bulk, influencing the compound’s reactivity and solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number2042360-84-7
Molecular FormulaC₈H₁₄O₅
Molecular Weight190.19 g/mol
StereochemistryS-configuration at C2

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), attributed to its carboxylic acid and ester functionalities. Its melting point remains unspecified in available literature, but its stability under ambient conditions suggests a solid-state composition at room temperature . The tert-butoxy group imparts hydrolytic stability compared to smaller alkoxy substituents, making the compound suitable for multi-step synthetic workflows .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid typically proceeds via a three-step sequence involving esterification, reduction, and hydrolysis. A representative protocol from the literature begins with succinic anhydride, which undergoes reaction with tert-butanol in the presence of N-hydroxysuccinimide (NHS) and 4-dimethylaminopyridine (DMAP) to yield 4-(tert-butoxy)-4-oxobutanoic acid . Subsequent borane-mediated reduction selectively reduces the carbonyl group to a hydroxyl moiety, introducing chirality through asymmetric induction. Final hydrolysis under basic conditions affords the target compound with high enantiomeric excess.

Key Reaction Steps:

  • Esterification:
    Succinic anhydride + tert-butanol → 4-(tert-butoxy)-4-oxobutanoic acid (Yield: 42%) .

  • Reduction:
    Borane-dimethylsulfide complex reduces the ketone to a secondary alcohol (Yield: 46%) .

  • Hydrolysis:
    Sodium hydroxide-mediated cleavage of the tert-butyl ester (Yield: 66%) .

Optimization and Yield

Critical parameters for optimizing yield include reaction temperature, stoichiometry of tert-butanol, and catalyst selection. For instance, employing a 1.25:1 molar ratio of tert-butanol to succinic anhydride minimizes side-product formation during esterification . Chromatographic purification using dichloromethane/methanol gradients ensures high purity (>95%), as validated by thin-layer chromatography (TLC) and HPLC analyses .

Spectroscopic Characterization

NMR Analysis

¹H and ¹³C NMR spectra provide definitive evidence of the compound’s structure. In deuterated chloroform (CDCl₃), the tert-butyl group resonates as a singlet at δ 1.45 ppm (9H), while the hydroxyl proton appears as a broad signal at δ 2.20 ppm . The methylene protons adjacent to the carbonyl groups exhibit triplet patterns at δ 2.56–2.65 ppm .

Table 2: Representative NMR Data

Proton/Carbonδ (ppm)MultiplicityAssignment
¹H: 1.451.45Singlettert-Butyl CH₃
¹H: 2.562.56TripletCH₂CO₂C(CH₃)₃
¹³C: 173.4173.4-Ester carbonyl

Mass Spectrometry

HRMS analysis confirms the molecular ion [M+Na]⁺ at m/z 348.1059, consistent with the empirical formula C₁₅H₁₉NNaO₇ for intermediates derived from the compound . Fragmentation patterns further validate the loss of the tert-butoxy group (-C₄H₉O) at m/z 244.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral center and bifunctional groups make it a valuable precursor in peptidomimetic drug design. For example, it has been incorporated into foldamers—synthetic oligomers mimicking α-helical peptides—to study protein-protein interactions . Its tert-butoxy group facilitates temporary protection of carboxylic acids during solid-phase peptide synthesis (SPPS).

Organic Synthesis

In asymmetric catalysis, the hydroxyl group serves as a coordinating site for metal catalysts, enabling enantioselective aldol reactions. Recent studies highlight its use in constructing β-hydroxy acid derivatives, key motifs in natural product synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator